![molecular formula C11H18BrN B13959264 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a six-membered azaspiro ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane or four-membered rings using readily available starting materials. The reaction typically employs conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale annulation reactions under controlled conditions. The use of catalysts such as Cp2ZrCl2 and alkyl aluminums can facilitate the formation of the spirocyclic structure through cycloalumination and subsequent carbocyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: The bromomethyl group can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction reactions. Radical reactions often involve the use of radical initiators such as AIBN (azobisisobutyronitrile) and radical propagators like Bu3SnH (tributyltin hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: A structurally similar compound with a spirocyclic azaspiro ring system.
Cyclopropylmethylamine: A compound with a cyclopropyl ring and an amine group, similar to the cyclopropyl and azaspiro components of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane.
Uniqueness
This compound is unique due to its combination of a bromomethyl group, a cyclopropyl ring, and a spirocyclic azaspiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H18BrN |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H18BrN/c12-7-9-5-11(6-9)3-4-13(8-11)10-1-2-10/h9-10H,1-8H2 |
Clave InChI |
GAIOKFYBZGZSNB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC3(C2)CC(C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
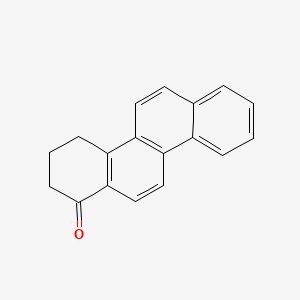
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
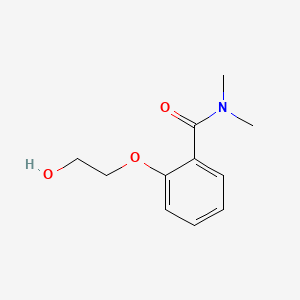
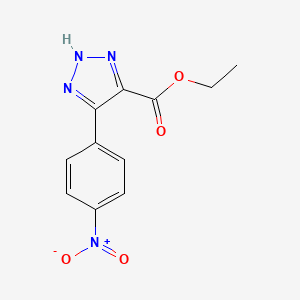
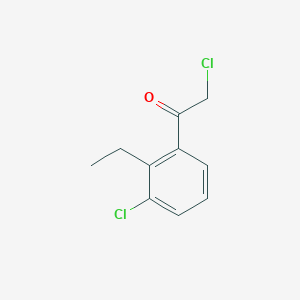
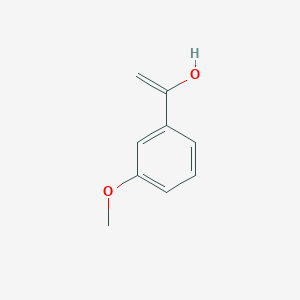
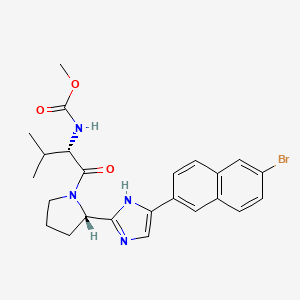
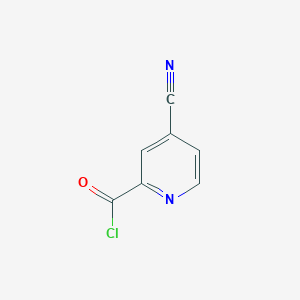
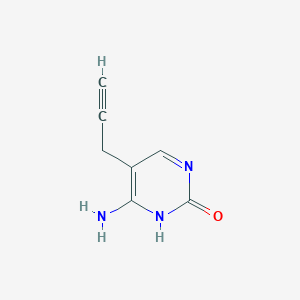
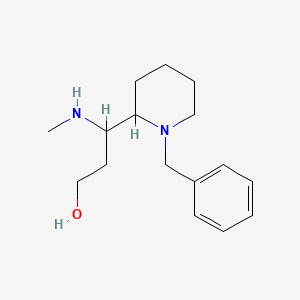

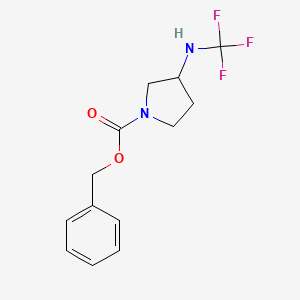
![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
